molecular formula C15H14OS B12552059 3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]thiopyran-1-one CAS No. 147713-31-3

3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]thiopyran-1-one

Cat. No.: B12552059
CAS No.: 147713-31-3
M. Wt: 242.3 g/mol
InChI Key: PYVINFAYQSWPAK-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]thiopyran-1-one is an organic compound belonging to the class of naphthopyrans. These compounds are characterized by their fused ring structures, which include both naphthalene and pyran rings. The presence of sulfur in the thiopyran ring adds unique chemical properties to this compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]thiopyran-1-one typically involves multistep organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-naphthol with a suitable thioketone under acidic conditions can yield the desired thiopyran derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization process. The choice of solvents, temperature, and reaction time are critical factors in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]thiopyran-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiopyran ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene and thiopyran rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the naphthalene or thiopyran rings.

Scientific Research Applications

3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]thiopyran-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of materials with specific optical or electronic properties.

Mechanism of Action

The mechanism by which 3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]thiopyran-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways. For example, it may inhibit or activate enzymes by mimicking natural substrates or binding to active sites.

Comparison with Similar Compounds

Similar Compounds

    Naphthopyrans: Compounds with similar fused ring structures but different substituents.

    Thiopyrans: Compounds with sulfur-containing pyran rings but different aromatic systems.

    Naphthalenes: Compounds with similar naphthalene rings but lacking the thiopyran component.

Uniqueness

3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]thiopyran-1-one is unique due to the combination of its naphthalene and thiopyran rings, along with the specific positioning of the dimethyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

147713-31-3

Molecular Formula

C15H14OS

Molecular Weight

242.3 g/mol

IUPAC Name

3,3-dimethyl-2H-benzo[f]thiochromen-1-one

InChI

InChI=1S/C15H14OS/c1-15(2)9-12(16)14-11-6-4-3-5-10(11)7-8-13(14)17-15/h3-8H,9H2,1-2H3

InChI Key

PYVINFAYQSWPAK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2=C(S1)C=CC3=CC=CC=C32)C

Origin of Product

United States

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